N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)-N-(3-fluorobenzyl)acetamide
Description
Properties
Molecular Formula |
C21H24FNO4S |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(4-ethylphenoxy)-N-[(3-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C21H24FNO4S/c1-2-16-6-8-20(9-7-16)27-14-21(24)23(19-10-11-28(25,26)15-19)13-17-4-3-5-18(22)12-17/h3-9,12,19H,2,10-11,13-15H2,1H3 |
InChI Key |
SYTIESVQZHXZBA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)N(CC2=CC(=CC=C2)F)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)-N-(3-fluorobenzyl)acetamide typically involves multi-step organic reactions. The key steps may include:
Formation of the dioxidotetrahydrothiophene ring: This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids.
Attachment of the ethylphenoxy group: This step may involve a nucleophilic substitution reaction where an ethylphenol derivative reacts with an appropriate leaving group.
Introduction of the fluorobenzyl group: This can be done through a Friedel-Crafts alkylation reaction using a fluorobenzyl halide and a Lewis acid catalyst.
Formation of the acetamide backbone: This step involves the reaction of an amine with an acyl chloride or anhydride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)-N-(3-fluorobenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the dioxidotetrahydrothiophene ring or to modify other functional groups.
Substitution: The ethylphenoxy and fluorobenzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst.
Substitution: Halogenated reagents, nucleophiles, and appropriate catalysts.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may yield simpler hydrocarbons.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)-N-(3-fluorobenzyl)acetamide may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a drug candidate for various therapeutic areas.
Materials Science: Use in the development of advanced materials with specific properties.
Industrial Chemistry: Application as a precursor or intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)-N-(3-fluorobenzyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Substituent Variations in the Acetamide Core
The table below compares key structural analogs:
2.2. Key Structural and Functional Insights
- Sulfone vs. Thiazole/Thiophene Rings :
The target compound’s 1,1-dioxidotetrahydrothiophen-3-yl group provides greater polarity and oxidative stability compared to thiazole () or thiophene () rings. This may reduce off-target interactions and improve pharmacokinetics . - Fluorinated Aromatic Groups: The 3-fluorobenzyl moiety in the target compound mirrors fluorophenyl groups in and , which are known to enhance blood-brain barrier penetration and receptor binding via halogen bonds.
- Phenoxy Substituents: The 4-ethylphenoxy group balances lipophilicity and steric bulk, contrasting with the electron-withdrawing 4-chlorophenoxy in . Ethyl groups may prolong half-life by resisting Phase I metabolism (e.g., cytochrome P450 oxidation) .
2.3. Pharmacological Potential
While direct assay data for the target compound are absent, inferences can be drawn from analogs:
- Analgesic Activity : Thiazole-containing acetamides () show mild-to-good analgesic effects, suggesting the target’s fluorobenzyl group could enhance potency through improved CNS uptake .
- Antiplasmodial Activity : Trifluoroacetyl-indolyl acetamides () inhibit Plasmodium lactate dehydrogenase (pLDH), implying the target’s sulfone group might similarly disrupt enzyme function .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)-N-(3-fluorobenzyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the modulation of G protein-coupled receptors (GPCRs). This article delves into its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- Tetrahydrothiophene moiety : This contributes to its unique reactivity and biological interactions.
- Ethylphenoxy group : Enhances lipophilicity, potentially improving membrane permeability.
- Fluorobenzyl substituent : May influence binding affinity and selectivity towards specific receptors.
Molecular Formula : C₁₉H₂₃N₃O₅S
Molecular Weight : 377.5 g/mol
Research indicates that this compound acts primarily as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels , which are crucial in regulating neuronal excitability and cardiac function. The activation of these channels can lead to hyperpolarization of neurons, thereby reducing excitability and potentially offering therapeutic benefits in conditions such as epilepsy and anxiety disorders.
Key Findings:
- Potency : Exhibits nanomolar potency in activating GIRK channels, suggesting strong biological activity.
- Electrophysiological Studies : These studies have demonstrated significant enhancement of potassium ion conductance in neuronal cells upon treatment with the compound.
Pharmacological Applications
Due to its ability to modulate GIRK channels, this compound is being investigated for various therapeutic applications:
- Neurological Disorders : Potential use in treating epilepsy and anxiety by stabilizing neuronal activity.
- Cardiovascular Diseases : May help in managing cardiac arrhythmias through modulation of heart rhythm.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)acetamide | Chlorobenzyl, dioxidotetrahydrothiophene | Significant potential | Unique combination of functional groups |
| N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)acetamide | Chlorobenzyl, dioxidotetrahydrothiophene | Moderate activity | Lacks ethoxy substituent |
| N-(3-chlorobenzyl)-N-(dihydrothiazole)acetamide | Chlorobenzyl, thiazole | Limited activity | Different heterocyclic structure |
Study 1: GIRK Channel Activation
A recent study evaluated the efficacy of this compound as a GIRK channel activator. The results indicated that the compound significantly increased potassium ion conductance in a dose-dependent manner. This suggests a robust mechanism for reducing neuronal excitability.
Study 2: Metabolic Stability Assessment
Metabolic stability assessments revealed that the compound maintains its structural integrity under physiological conditions, indicating potential for further development as a therapeutic agent. The study highlighted its favorable pharmacokinetic profile compared to other GIRK channel modulators.
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
The compound is synthesized via multi-step reactions, typically involving nucleophilic substitution (e.g., phenoxy group introduction) and amidation. Key steps include:
- Alkylation of the tetrahydrothiophene sulfone moiety.
- Coupling of the 4-ethylphenoxyacetic acid derivative with the fluorobenzylamine group. Optimization involves controlling temperature (e.g., 60–80°C for amidation), solvent selection (polar aprotic solvents like DMF), and catalysts (e.g., HOBt/EDC for amide bond formation). Purification via column chromatography or recrystallization ensures ≥95% purity .
Q. Which spectroscopic techniques are critical for structural characterization?
- 1H/13C NMR : Confirms substitution patterns (e.g., fluorobenzyl protons at δ 4.5–5.0 ppm) and acetamide connectivity.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ at m/z 435.12).
- IR Spectroscopy : Identifies sulfone (SO₂) stretches (~1300 cm⁻¹) and amide carbonyls (~1650 cm⁻¹) .
Q. What preliminary biological screening assays are recommended?
- In vitro enzyme inhibition assays : Target enzymes (e.g., kinases, proteases) using fluorogenic substrates.
- Cytotoxicity profiling : MTT assays on cell lines (e.g., HEK293, HepG2) to establish IC₅₀ values.
- Solubility and stability tests : HPLC-UV under physiological pH (7.4) and temperature (37°C) .
Advanced Research Questions
Q. How can data contradictions in NMR spectra (e.g., overlapping peaks) be resolved?
Use 2D NMR techniques (HSQC, HMBC) to differentiate overlapping signals. For example:
- HMBC correlations between the fluorobenzyl methylene (δ 4.8 ppm) and the acetamide carbonyl (δ 170 ppm).
- Compare experimental data with DFT-calculated chemical shifts to validate assignments .
Q. What strategies optimize the compound’s metabolic stability in preclinical studies?
- Liver microsome assays : Incubate with human/rat microsomes and analyze metabolites via LC-MS/MS.
- Structural modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenoxy ring to reduce oxidative metabolism.
- Co-administration with CYP inhibitors (e.g., ketoconazole) to identify major metabolic pathways .
Q. How do substituent variations (e.g., ethyl vs. methyl on phenoxy) impact biological activity?
Conduct structure-activity relationship (SAR) studies :
- Replace 4-ethylphenoxy with 4-methyl or 4-chloro analogs.
- Assess changes in target binding (e.g., ΔIC₅₀ values) and logP (via shake-flask method).
- Use molecular docking to predict interactions with hydrophobic binding pockets .
Q. What experimental designs address low reproducibility in synthetic yields?
- Design of Experiments (DoE) : Vary parameters (temperature, solvent ratio, catalyst loading) in a factorial design.
- In-line PAT tools : Monitor reactions in real-time via FTIR or Raman spectroscopy.
- Quality-by-design (QbD) : Define critical quality attributes (CQAs) for intermediates .
Q. How can crystallography resolve ambiguities in the compound’s 3D conformation?
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane).
- Analyze dihedral angles between the tetrahydrothiophene ring and acetamide plane.
- Compare with molecular dynamics simulations to assess conformational flexibility .
Q. What computational methods predict off-target interactions?
- Pharmacophore modeling : Map electrostatic/hydrophobic features against databases (e.g., ChEMBL).
- Reverse docking : Screen against a panel of 500+ human proteins using AutoDock Vina.
- Validate predictions with SPR-based binding assays .
Q. How to reconcile discrepancies between in vitro and in vivo efficacy data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
